molecular formula C43H24N2O8 B12303356 N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]

N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]

Cat. No.: B12303356
M. Wt: 696.7 g/mol
InChI Key: AJPKYCUWYDECQN-UHFFFAOYSA-N
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Description

This compound features a fluorenylidene core bridged by two phenylene groups, each conjugated with bis-isobenzofurancarboxamide moieties. The fluorene backbone provides rigidity and π-conjugation, while the isobenzofurancarboxamide groups introduce polar, electron-deficient regions.

Properties

Molecular Formula

C43H24N2O8

Molecular Weight

696.7 g/mol

IUPAC Name

N-[4-[9-[4-[(1,3-dioxo-2-benzofuran-5-carbonyl)amino]phenyl]fluoren-9-yl]phenyl]-1,3-dioxo-2-benzofuran-5-carboxamide

InChI

InChI=1S/C43H24N2O8/c46-37(23-9-19-31-33(21-23)41(50)52-39(31)48)44-27-15-11-25(12-16-27)43(35-7-3-1-5-29(35)30-6-2-4-8-36(30)43)26-13-17-28(18-14-26)45-38(47)24-10-20-32-34(22-24)42(51)53-40(32)49/h1-22H,(H,44,46)(H,45,47)

InChI Key

AJPKYCUWYDECQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)C5=CC6=C(C=C5)C(=O)OC6=O)C7=CC=C(C=C7)NC(=O)C8=CC9=C(C=C8)C(=O)OC9=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide] typically involves organic synthesis reactions. The exact synthetic routes and reaction conditions can be complex and are often detailed in scientific literature and patents . Generally, the synthesis involves the reaction of fluorenylidene derivatives with isobenzofurancarboxamide precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: N,N’-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide] can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, the compound can be used to study interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development .

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry: In the industrial sector, the compound can be used as an additive in polymer materials to enhance their properties. Its incorporation into polymers can improve mechanical strength, thermal stability, and other desirable characteristics .

Mechanism of Action

The mechanism of action of N,N’-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide] involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A : N,N'-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine) (CAS 174141-92-5)
  • Molecular Formula : C₇₃H₅₂N₂
  • Molecular Weight : 957.21 g/mol
  • Key Features : Fluorene-phenylene backbone with biphenylamine substituents.
  • Comparison : Unlike the target compound, Compound A replaces the isobenzofurancarboxamide groups with biphenylamine units, enhancing π-π stacking and hole-transport properties, making it suitable for organic light-emitting diodes (OLEDs) .
Compound B : N,N'-bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide (CAS 5550-91-4)
  • Key Features : Fluorene core functionalized with sulfonamide groups and methylphenyl substituents.
Compound C : N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine] (CAS 1611-35-4)
  • Key Features : Benzoxathiol-derived backbone with carboxymethyl glycine arms.
  • Comparison : While structurally distinct, Compound C’s carboxymethyl glycine groups suggest chelation capabilities, akin to the target compound’s carboxamide moieties. However, the benzoxathiol core introduces sulfonic acid functionality, enhancing solubility in aqueous systems .

Physicochemical and Hazard Profiles

Property Target Compound Compound A Compound B Compound C
Rigidity High (fluorene core) High Moderate (sulfonamide) Low (flexible glycine)
Polarity Moderate (carboxamide) Low (amine) High (sulfonamide) Very high (carboxylate)
Hazard Statements Not available H302, H315, H319, H335 Not available Not explicitly listed
  • Safety Notes: Compound A exhibits warnings for dermal/ocular irritation and respiratory sensitization, suggesting similar precautions may apply to the target compound due to shared aromatic backbone .

Biological Activity

N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide] is a complex organic compound with the molecular formula C43H24N2O8C_{43}H_{24}N_{2}O_{8} and a molecular weight of approximately 696.66 g/mol. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique structure and potential biological activities.

Structural Characteristics

The compound features a fluorenylidene moiety linked to two 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide units. This structural arrangement is significant for its stability and reactivity, allowing for various interactions within biological systems.

Biological Activity Overview

Preliminary studies have indicated that N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide] exhibits several promising biological activities:

1. Anticancer Properties

Research suggests that this compound may possess anticancer properties. The mechanism of action appears to involve the interaction with cellular targets that are crucial for tumor growth. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased caspase activity in treated cells.

2. Antimicrobial Activity

The unique structure of the compound also indicates potential antimicrobial properties:

  • Mechanism : It is hypothesized that the compound disrupts microbial cell membranes, leading to cell lysis.
  • Efficacy : Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

3. Interaction with Biological Macromolecules

Studies utilizing techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy have indicated that N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide] can bind effectively to proteins involved in cell signaling pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide] exhibited significant cytotoxicity against human breast cancer cell lines (MCF7). The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cell viability.

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacterial strains. This suggests that it could serve as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide], we can compare it with structurally related compounds:

Compound NameStructureUnique Features
9H-Carbazole derivativesCarbazoleNotable for electronic applications
9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorenePyreneEnhanced luminescent properties
1-Naphthalenamine derivativesNaphthalenaminePotential for dye applications

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